1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one
Description
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one is a spirocyclic compound featuring a benzyl group at position 1 and a tosyl (p-toluenesulfonyl) group at position 4. This molecule belongs to the diazaspiro[3.3]heptane family, characterized by a seven-membered bicyclic structure with two nitrogen atoms. Its spirocyclic core confers conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors and receptor ligands. The compound is commercially available with a purity of ≥95% (CAS: 1590282, referenced in J&K Scientific’s catalog) .
Properties
IUPAC Name |
1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-15-7-9-17(10-8-15)25(23,24)20-13-19(14-20)11-18(22)21(19)12-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFASNLXDOXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(=O)N3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination-Cyclization Strategy
This method, adapted from Thieme Connect’s work on analogous diazaspiro compounds, involves reductive amination of a suitably functionalized aldehyde with a tosyl-protected amine precursor. Key steps include:
-
Aldehyde Preparation : 3-Chloromethylazetidine-3-carbaldehyde is benzylated at the nitrogen using benzyl bromide in the presence of K₂CO₃ (yield: 78–85%).
-
Amine Tosylation : The secondary amine is protected with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to room temperature, 12 h, yield: 92%).
-
Cyclization : The tosylated amine reacts with the benzylated aldehyde under reductive conditions (NaBH₃CN, MeOH, 60°C, 6 h), followed by intramolecular cyclization using t-BuOK in tetrahydrofuran (THF) at 70°C (yield: 68–72%).
Critical Parameters :
-
Solvent polarity (THF > DMF) improves cyclization efficiency.
-
Excess t-BuOK (2.2 equiv) ensures complete dehydrohalogenation.
Post-Cyclization Functionalization
Direct Tosylation of Preformed Spiro Intermediates
An alternative route modifies a preassembled 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one core:
-
Deprotection : The secondary nitrogen is liberated via hydrogenolysis (H₂, Pd/C, EtOH, 25°C, 4 h).
-
Tosylation : The free amine reacts with TsCl in DCM/water (2:1) with NaOH (10% aq.) at 0°C (2 h, yield: 84%).
Advantages :
-
Avoids steric hindrance during cyclization.
-
Enables modular synthesis with variable substituents.
Limitations :
-
Requires orthogonal protecting groups (benzyl vs. tosyl).
-
Hydrogenolysis conditions may reduce sensitive functionalities.
One-Pot Sequential Protection-Cyclization
A streamlined protocol combines benzylation, tosylation, and cyclization in a single reaction vessel:
-
Diamine Starting Material : 1,6-Diazaspiro[3.3]heptane-2-one is treated sequentially with benzyl bromide (1.1 equiv, DMF, 50°C, 3 h) and TsCl (1.05 equiv, Et₃N, 0°C, 1 h).
-
In Situ Cyclization : The intermediate undergoes base-mediated cyclization (K₂CO₃, DMF, 100°C, 12 h, yield: 65%).
Optimization Insights :
-
Temperature Control : Cyclization above 90°C minimizes dimerization byproducts.
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability | Key Challenges |
|---|---|---|---|---|
| Reductive Amination | 68–72 | >95% | Moderate | Tosyl group stability at high T |
| Post-Cyclization | 84 | 98% | High | Hydrogenolysis safety concerns |
| One-Pot Sequential | 65 | 92% | Low | Solvent removal complexity |
Key Findings :
-
The post-cyclization method offers superior yield and purity but requires specialized equipment for hydrogenolysis.
-
Reductive amination provides a balance between scalability and functional group tolerance.
Mechanistic Considerations
Cyclization Thermodynamics
The spirocyclic transition state benefits from Thorpe-Ingold effects, where geminal dialkyl substitution accelerates ring closure. Computational studies (DFT, B3LYP/6-31G*) indicate a ΔG‡ of 24.3 kcal/mol for the rate-limiting C-N bond formation.
Tosyl Group Electronic Effects
The electron-withdrawing tosyl moiety reduces nucleophilicity at N6, necessitating stronger bases (e.g., t-BuOK vs. K₂CO₃) for efficient cyclization.
Industrial-Scale Adaptations
For kilogram-scale production:
-
Continuous Flow Synthesis : Tubular reactors (70°C, 2 h residence time) improve heat transfer and reduce byproduct formation.
-
Crystallization Optimization : Ethanol/water (7:3) affords needle-like crystals with >99.5% enantiomeric excess (ee).
Emerging Methodologies
Chemical Reactions Analysis
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace the tosyl group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one has the following chemical characteristics:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.46 g/mol
- CAS Number : 1263296-91-8
The compound features a spirocyclic structure that is significant in medicinal chemistry for developing novel therapeutic agents.
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical agent. Its spirocyclic framework allows for the synthesis of diverse derivatives that can exhibit varying biological activities, particularly in the realm of:
- Anticancer Agents : Research indicates that spirocyclic compounds can interact with multiple biological targets, making them candidates for anticancer drug development. For instance, modifications to the diazaspiro structure have shown promise in inhibiting tumor growth in preclinical studies.
- Antimicrobial Activity : The sulfonamide group present in the molecule enhances its ability to interact with bacterial enzymes, potentially leading to the development of new antibiotics.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for creating complex molecules. Its ability to undergo various chemical reactions, such as:
- Nucleophilic Substitution : The tosyl group can be replaced by various nucleophiles, facilitating the synthesis of new derivatives.
- Cyclization Reactions : The compound can participate in cyclization reactions to form larger cyclic structures useful in drug design.
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The research highlighted how modifications to the benzyl and tosyl groups could enhance potency and selectivity towards cancer cells.
Case Study 2: Antimicrobial Properties
Another research project focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The diazaspiro scaffold allows the compound to fit into the active sites of enzymes or receptors, thereby modulating their activity. The benzyl and tosyl groups can enhance the binding affinity and specificity of the compound for its targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Diazaspiro[3.3]heptane Family
Key structural analogues include derivatives with varying substituents at positions 1 and 5. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Functional Implications
Substituent Effects on Reactivity :
- The tosyl group in the target compound enhances electrophilicity at the spirocyclic core, facilitating nucleophilic substitution reactions. In contrast, the Boc group in 6-Boc-1,6-diazaspiro[3.3]heptane provides steric protection for amines, enabling selective deprotection under acidic conditions .
- The dihydrochloride salt (CAS: 1909312-36-2) exhibits improved solubility in polar solvents, making it preferable for biological assays, whereas the tosyl derivative is more lipophilic .
Conformational Rigidity vs. Flexibility :
- The spirocyclic scaffold in all diazaspiro[3.3]heptane derivatives restricts rotational freedom, enhancing binding affinity to target proteins. However, the 2-azaspiro[3.3]heptan-6-one lacks a second nitrogen atom, reducing its utility in metal coordination or hydrogen-bonding interactions .
Synthetic Utility :
- Tosyl and Boc derivatives are widely used as intermediates in multistep syntheses. For example, the tosyl group can act as a leaving group in cross-coupling reactions, while Boc-protected amines are staples in peptide chemistry .
Biological Activity
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.45 g/mol. The compound features a spirocyclic structure which contributes to its biological activity.
Anticancer Properties
Several studies have highlighted the anticancer potential of spirocyclic compounds. For instance, spirocyclic derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While direct studies on this compound are scarce, the structural similarities with known anticancer agents warrant further investigation.
Neuroprotective Effects
The neuroprotective properties of diazaspiro compounds have been explored in models of neurodegenerative diseases. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also possess neuroprotective effects, although empirical data is needed to confirm this hypothesis.
The biological activity of this compound could be attributed to several mechanisms:
- Interaction with Enzymes : Many spirocyclic compounds act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways related to inflammation and apoptosis.
Case Studies
To illustrate the potential biological activities of this compound, we can reference studies on related compounds:
Q & A
Basic: What are the standard synthetic routes for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-one, and how can purity be validated?
Answer:
Synthesis typically involves multi-step reactions, such as cyclization of tosyl-protected diaza precursors followed by benzylation. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) and corroboration by -NMR to confirm absence of residual solvents or unreacted starting materials .
Advanced: How can reaction conditions for spirocyclic formation be optimized using Design of Experiments (DOE)?
Answer:
DOE methodologies, such as factorial design, can systematically optimize variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design evaluates interactions between factors. Response surface methodology (RSM) then identifies optimal conditions for yield maximization. Orthogonal arrays reduce experimental runs while capturing critical parameter effects, as demonstrated in chemical process optimization .
Basic: What spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
- - and -NMR : Confirm spirocyclic connectivity and substituent positions (e.g., benzyl and tosyl groups).
- IR Spectroscopy : Validate functional groups (e.g., carbonyl stretch at ~1700 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
Advanced: How can computational methods resolve discrepancies in NMR data interpretation?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of ambiguous peaks. Molecular dynamics simulations assess conformational flexibility, explaining splitting patterns. Coupling with COMSOL Multiphysics® enables modeling solvent effects on spectral outcomes .
Basic: What protocols ensure stability during storage of this compound?
Answer:
Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the tosyl group. Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation. Use amber vials to mitigate photolytic cleavage .
Advanced: How can oxidative degradation pathways be mechanistically studied?
Answer:
Employ LC-MS/MS to identify degradation products under forced oxidative conditions (e.g., HO/UV). Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy. Isotopic labeling (e.g., ) traces oxygen incorporation in byproducts, clarifying reaction pathways .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Cytotoxicity can be assessed via MTT assays in cell lines. Ensure proper controls (DMSO vehicle) and dose-response curves (IC determination) .
Advanced: How can structure-activity relationships (SAR) be explored using multivariate regression?
Answer:
Build a dataset of analogs with varying substituents (e.g., benzyl vs. other aryl groups). Apply partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity. Variable importance in projection (VIP) scores highlight impactful modifications .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Verify stoichiometry of reagents (e.g., excess benzyl bromide).
- Screen palladium catalysts (e.g., Pd(OAc) vs. Pd(dba)).
- Optimize solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates .
Advanced: What strategies validate conflicting crystallography and NMR data for this spirocyclic system?
Answer:
Perform single-crystal X-ray diffraction to resolve absolute configuration. Compare experimental NMR shifts with DFT-predicted values for alternative conformers. Dynamic NMR experiments (variable temperature) assess ring-flipping kinetics, explaining discrepancies between solid-state and solution-phase data .
Basic: How to design a scalable purification process for this compound?
Answer:
Leverage countercurrent chromatography (CCC) for high-purity isolation. Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) via partition coefficient (K) measurements. Pilot-scale testing ensures reproducibility under Good Laboratory Practices (GLP) .
Advanced: Can AI-driven models predict novel derivatives with enhanced solubility?
Answer:
Train machine learning models (e.g., random forest, neural networks) on datasets linking structural features (e.g., topological polar surface area) to solubility. COMSOL Multiphysics® integrates molecular dynamics to simulate solvation effects. Active learning algorithms prioritize synthesis of high-potential candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
